(2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid
CAS No.:
Cat. No.: VC20131940
Molecular Formula: C11H16BNO2
Molecular Weight: 205.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16BNO2 |
|---|---|
| Molecular Weight | 205.06 g/mol |
| IUPAC Name | [2-[[cyclopropyl(methyl)amino]methyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C11H16BNO2/c1-13(10-6-7-10)8-9-4-2-3-5-11(9)12(14)15/h2-5,10,14-15H,6-8H2,1H3 |
| Standard InChI Key | DLWLWOKSDXVMPK-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC=CC=C1CN(C)C2CC2)(O)O |
Introduction
(2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid is a versatile organoboron compound that has gained significant attention in organic synthesis and medicinal chemistry. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropyl(methyl)amino group. The unique structure of this compound imparts specific reactivity, making it a valuable reagent in various scientific applications.
Synthesis and Industrial Production
The synthesis of (2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid typically involves the reaction of a suitable boronic acid derivative with a cyclopropyl(methyl)amino group. A common method employed is the palladium-catalyzed Suzuki-Miyaura coupling, which facilitates the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. This method is favored for its efficiency and ability to produce high yields of the desired product.
In industrial settings, similar synthetic routes are adapted for larger-scale production. Techniques such as continuous flow reactors and automated systems are utilized to optimize reaction conditions, ensuring high purity and yield of the final compound.
Applications in Organic Synthesis
(2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid participates in various chemical reactions, primarily through its boronic acid moiety. One notable reaction is the Suzuki-Miyaura cross-coupling, where it reacts with aryl halides to form biaryl compounds, which are important intermediates in organic synthesis.
Key Applications
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Suzuki-Miyaura Cross-Coupling: This reaction is crucial for forming carbon-carbon bonds between aryl halides and boronic acids, leading to the synthesis of complex organic molecules.
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Medicinal Chemistry: The compound's unique structure makes it a valuable building block for synthesizing pharmaceuticals, particularly those targeting enzymes and proteins.
Medicinal Chemistry and Biological Activity
Boronic acids, including (2-((Cyclopropyl(methyl)amino)methyl)phenyl)boronic acid, are known for their ability to form reversible covalent bonds with diols, which can modulate enzyme activity or influence cellular pathways. This property is exploited in medicinal chemistry to develop compounds with potential anticancer properties by disrupting cell proliferation mechanisms.
Biological Interactions
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Enzyme Inhibition: Boronic acids can inhibit specific enzymes involved in metabolic pathways, demonstrating potential therapeutic applications.
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Cellular Pathways: The interactions often involve hydrogen bonding and coordination with active site residues within target proteins.
Research Findings and Future Directions
Recent studies have highlighted the versatility of boronic acids in medicinal chemistry, including their use as anticancer, antibacterial, and antiviral agents . The structural diversity of boronic acids allows for the design of compounds with tailored biological activities, making them promising candidates for drug development.
Future Research Directions
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Optimization of Synthesis: Improving the efficiency and scalability of synthesis methods to meet industrial demands.
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Biological Activity Enhancement: Designing boronic acids with enhanced specificity and potency for therapeutic applications.
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